9,10-Dihydrobenzo[a]pyren-7(8h)-one, also known as 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. It has been synthesized and characterized in various scientific studies. One method for its synthesis involves the reduction of benzo[a]pyrene with palladium on carbon as a catalyst [].
This compound is considered a metabolite of the well-known carcinogen benzo[a]pyrene []. Benzo[a]pyrene is a ubiquitous environmental contaminant found in air, soil, and food. Once inside the body, it undergoes enzymatic transformations by cytochrome P450 enzymes, and 9,10-dihydrobenzo[a]pyren-7(8h)-one is one of the intermediate products formed during this process [].
While the specific biological activity of 9,10-dihydrobenzo[a]pyren-7(8h)-one is not fully understood, some research suggests it might possess biological activity. Studies have shown that it can bind to DNA and potentially induce DNA adduct formation, which is a key step in carcinogenesis []. However, further investigation is needed to elucidate its complete role in biological systems.
9,10-Dihydrobenzo[a]pyren-7(8H)-one is a polycyclic aromatic compound with significant biological and chemical relevance. It is characterized by its complex structure, which includes multiple fused aromatic rings and a carbonyl functional group. The compound is known for its potential mutagenic properties and is often studied in the context of environmental toxicology and cancer research. Its molecular formula is C₁₄H₁₀O, and it has a CAS number of 3331-46-2 .
Due to its close relation to BaP, DBP is likely to share some of its hazardous properties. BaP is a well-established carcinogen []. However, the specific toxicity of DBP remains to be fully elucidated.
Here are some safety considerations:
The reactivity of 9,10-Dihydrobenzo[a]pyren-7(8H)-one is primarily influenced by its carbonyl group, which can undergo various chemical transformations. Notable reactions include:
These reactions illustrate the compound's versatility in organic synthesis and its potential applications in creating other chemical entities.
9,10-Dihydrobenzo[a]pyren-7(8H)-one exhibits notable biological activity, particularly as a mutagen. Studies have shown that it can form reactive intermediates that interact with DNA, leading to mutations. This property makes it a subject of interest in cancer research, particularly in understanding the mechanisms of carcinogenesis associated with polycyclic aromatic hydrocarbons .
Additionally, the compound has been involved in studies assessing its conjugation with glutathione, which plays a role in detoxification processes within organisms .
The synthesis of 9,10-Dihydrobenzo[a]pyren-7(8H)-one can be achieved through several methods:
These synthesis routes underscore the compound's accessibility for research and industrial applications.
9,10-Dihydrobenzo[a]pyren-7(8H)-one finds applications across various fields:
Interaction studies involving 9,10-Dihydrobenzo[a]pyren-7(8H)-one often focus on its biochemical interactions. Notably, it has been shown to conjugate with glutathione at specific sites on the molecule, which may influence its reactivity and biological effects. These studies help elucidate the pathways through which this compound exerts its mutagenic effects .
Several compounds share structural similarities with 9,10-Dihydrobenzo[a]pyren-7(8H)-one. Below are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzo[a]pyrene | Fused aromatic rings without carbonyl group | Highly studied carcinogen |
7,8-Dihydroxybenzo[a]pyrene | Hydroxyl groups at positions 7 and 8 | Known for strong mutagenicity |
9-Methylphenanthrene | Methyl substitution on phenanthrene structure | Less toxic than benzo[a]pyrene |
3-Methylcholanthrene | Fused ring system similar to benzo[a]pyrene | Strongly carcinogenic |
The uniqueness of 9,10-Dihydrobenzo[a]pyren-7(8H)-one lies in its specific carbonyl functionality combined with its fused ring system, making it a significant subject for both chemical synthesis and biological studies.